Chrysin

Catalog No.
S548665
CAS No.
480-40-0
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysin

CAS Number

480-40-0

Product Name

Chrysin

IUPAC Name

5,7-dihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

RTIXKCRFFJGDFG-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Soluble in DMSO.

Synonyms

57Dihydroxyflavone; NP005901; NP 005901; NP-005901; Galangin flavanone.

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Description

The exact mass of the compound Chrysin is 254.05791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407436. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

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Chrysin, scientifically known as 5,7-dihydroxyflavone, is a natural flavonoid predominantly found in various plants, including honey, propolis, and the blue passion flower (Passiflora caerulea). It is recognized for its distinctive chemical structure, which consists of two hydroxyl groups at the 5 and 7 positions of the flavone backbone. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antiallergic, antibacterial, antidiabetic, anxiolytic, and anticancer effects .

Chrysin's low bioavailability following oral intake poses challenges for its therapeutic applications. Studies indicate that it is rapidly excreted and poorly absorbed in humans, with bioavailability ranging from 0.003% to 0.02% . Despite these limitations, its potential health benefits continue to be a focus of research.

The mechanism of action for chrysin's potential health effects remains unclear. Some proposed mechanisms include:

  • Aromatase Inhibition: Chrysin might inhibit the enzyme aromatase, which converts testosterone to estrogen. This could be relevant for conditions like prostate cancer, but more research is needed [].
  • Antioxidant Activity: The structure of chrysin suggests potential antioxidant properties, but its effectiveness in the human body needs further investigation [].
  • Toxicity: Studies suggest low toxicity of chrysin in animals, but human data is limited [].
  • Other Hazards: No significant flammability or reactivity concerns have been reported for chrysin.
That contribute to its biological activity. Notably, it can participate in enzymatic reactions that lead to the formation of metabolites with enhanced properties. For instance, chrysin has been shown to inhibit specific enzymes involved in inflammation and cancer progression . Its ability to activate apoptotic pathways in cancer cells is mediated through the modulation of caspase-3 and other apoptotic proteins .

Additionally, chrysin can form derivatives through synthetic modifications aimed at improving its pharmacological efficacy. These modifications often involve altering functional groups or introducing new moieties to enhance solubility and bioactivity .

Chrysin exhibits a wide array of biological activities that make it a subject of interest in medicinal chemistry. Key activities include:

  • Anticancer Effects: Chrysin has demonstrated significant anticancer properties across various cell lines. It induces apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways such as PI3K/Akt .
  • Anti-inflammatory Action: The compound has been shown to suppress inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
  • Antioxidant Activity: Chrysin acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .

Research continues to explore these activities further, with findings suggesting potential applications in cancer therapy and chronic disease management.

Studies on chrysin's interactions with other compounds have revealed significant insights into its pharmacological potential:

  • Synergistic Effects: Research indicates that combining chrysin with other chemotherapeutic agents may enhance their efficacy while mitigating side effects. For example, studies have shown that chrysin can increase the therapeutic effects of cisplatin in cancer treatment by promoting apoptosis .
  • Mechanistic Insights: Interaction studies have also focused on understanding how chrysin modulates cellular signaling pathways involved in cancer progression and inflammation. This knowledge aids in developing combination therapies that leverage chrysin's properties alongside conventional treatments .

Chrysin belongs to a larger family of flavonoids known for their health benefits. Below are some similar compounds along with a comparison highlighting chrysin's uniqueness:

CompoundStructureUnique Features
Apigenin4',5,7-trihydroxyflavoneStrong anti-inflammatory properties; found in parsley
Luteolin3',4',5,7-tetrahydroxyflavoneExhibits potent antioxidant activity; found in celery
Quercetin3,3',4',5,7-pentahydroxyflavoneKnown for cardiovascular benefits; abundant in onions
Kaempferol3',4',5,7-tetrahydroxyflavoneExhibits neuroprotective effects; found in kale

Chrysin is unique due to its specific hydroxylation pattern at positions 5 and 7, which influences its biological activities differently compared to other flavonoids. Its distinct mechanism of action in inducing apoptosis makes it particularly interesting for cancer research.

Melting Point Determination

The melting point of chrysin (5,7-dihydroxyflavone) has been determined through multiple analytical methods with consistent results. High-quality analytical specifications report melting points between 284-290°C [1] [2]. The National Institute of Standards and Technology Chemistry WebBook provides precise thermodynamic data indicating a melting temperature of 558.2 K (285.05°C) [3]. This temperature corresponds to the onset of the melting transition as determined by differential scanning calorimetry methods [4].

Commercial specifications from certified suppliers consistently report melting points in the range of 284-286°C [1], while some sources indicate a slightly higher range of 284-290°C [2]. The narrow range of reported values demonstrates good reproducibility across different analytical laboratories and measurement techniques.

Enthalpy of Fusion

The enthalpy of fusion for chrysin has been precisely determined using differential scanning calorimetry. The National Institute of Standards and Technology reports an enthalpy of fusion value of 39.2 kJ/mol at the melting temperature of 558.2 K [3]. This measurement was obtained using the DSC method and represents the energy required to convert solid crystalline chrysin to its liquid state at the melting point.

The enthalpy of fusion data is particularly significant for understanding the thermal behavior and stability characteristics of chrysin. This thermodynamic parameter provides insight into the strength of intermolecular interactions in the solid state and is essential for predicting thermal processing conditions and stability profiles.

Solubility Profile in Biorelevant Media

Aqueous Solubility Characteristics

Chrysin exhibits extremely low aqueous solubility, which represents a significant challenge for pharmaceutical applications. Pure chrysin demonstrates water solubility values of approximately 3.038 µg/mL under standard conditions [5]. Independent studies have reported similar values, with water solubility measured at 3.7 µg/mL in distilled water [6]. This poor aqueous solubility is attributed to the highly lipophilic nature of the compound and strong intermolecular hydrogen bonding in the crystalline state.

Solubility in Ethanol-Water Mixtures

Systematic studies have demonstrated that chrysin solubility increases significantly with increasing ethanol concentration in ethanol-water mixtures. The solubility exhibits temperature dependence, increasing with temperature across the range of 293.15 to 323.15 K [7] [8]. The dissolution process has been characterized as endothermic, with entropy serving as the primary driving mechanism for dissolution [7].

Experimental data indicate that solubility enhancement occurs progressively with ethanol enrichment, providing important insights for formulation development strategies. The temperature-dependent solubility behavior follows predictable thermodynamic relationships that can be modeled using modified Apelblat equations [7].

pH-Dependent Solubility Behavior

Chrysin demonstrates pH-dependent solubility characteristics due to the ionizable hydroxyl groups at positions 5 and 7. In the pH range of 6.20-9.40, two ionization events occur, forming a dianion species [9]. The compound shows enhanced solubility under alkaline conditions, with approximately twofold improvement when pH changes from 3.65 to 9.95 in the presence of cyclodextrin complexing agents [9].

Studies have demonstrated that formulations utilizing pH-modulating excipients can achieve significant solubility enhancements. Solid dispersions incorporating aminoclay as a pH modulator have shown dissolution improvements, with formulations achieving 60% drug release within 1 hour in aqueous medium, compared to less than 13% for untreated chrysin [5].

Biorelevant Media Performance

Chrysin solubility in biorelevant dissolution media simulating gastrointestinal conditions presents challenges due to its inherently low aqueous solubility. The compound is practically insoluble in water and requires solubilization strategies for effective pharmaceutical application [10]. Enhanced formulation approaches using surfactants and cyclodextrin complexation have demonstrated significant improvements in dissolution performance across different pH conditions.

Solvent SystemSolubility (µg/mL)Enhancement Factor
Pure Water3.038 ± 0.19 [5]1.0
Distilled Water3.7 [6]1.2
DMSO~30,000 [11]~9,870
Dimethylformamide~30,000 [11]~9,870

Partition Coefficients (LogP, LogD) and Ionization Constants

Partition Coefficient (LogP) Values

Chrysin exhibits a LogP value of 3.52, indicating moderate to high lipophilicity [12]. This partition coefficient represents the distribution of the neutral species between octanol and water phases under conditions where ionization is minimized. Commercial databases report a LogP value of 3.520 [1], demonstrating consistency across different computational and experimental methods.

The lipophilic character of chrysin, as reflected by its partition coefficient, contributes significantly to its poor aqueous solubility and presents challenges for oral bioavailability. The LogP value places chrysin within the range typical of compounds requiring formulation strategies to enhance dissolution and absorption characteristics.

Ionization Constants (pKa Values)

The ionization behavior of chrysin has been extensively characterized using ultraviolet-visible spectroscopic methods. The compound possesses two ionizable hydroxyl groups, resulting in overlapping pKa values. Detailed studies in ethanol-water solutions at constant ionic strength (0.050 M) and temperature (25.0°C) have determined the ionization constants [13].

The pKa values increase with decreasing polarity and solvation ability of the reaction medium [13]. Extrapolation to pure water conditions has been achieved through relationships with solvent properties including relative permittivity and hydrogen-bond-donor ability. The ionization behavior has been further supported by molecular modeling studies using ab initio methods [13].

Recent comprehensive studies utilizing multiple analytical approaches have provided refined pKa determinations for chrysin in aqueous systems [14]. The ionization constants are essential for understanding pH-dependent solubility behavior and predicting distribution coefficients at physiological pH values.

Distribution Coefficient (LogD) Considerations

The distribution coefficient (LogD) accounts for all species present at a given pH, including both ionized and neutral forms. For chrysin, the LogD values will differ from LogP at pH conditions where ionization occurs, particularly in the alkaline range where the hydroxyl groups become deprotonated. The pH-dependent distribution behavior is critical for predicting absorption and distribution characteristics in biological systems.

Collision Cross-Section Measurements via Ion Mobility Spectrometry

Experimental Collision Cross-Section Data

Ion mobility spectrometry has provided precise collision cross-section measurements for chrysin under different ionization conditions. The PubChem database reports comprehensive collision cross-section values obtained using drift tube ion mobility with nitrogen as the buffer gas [15] [16].

Ionization ModeIon SpeciesCCS Value (Ų)MethodBuffer Gas
ESI-[M-H]⁻157.7DTN₂
ESI+[M+H]⁺154.8DTN₂
APCI+[M+H]⁺155.4DTN₂
TW[M+H]⁺151.25TWN₂
TW[M+H-H₂O]⁺148.18TWN₂
TW[M+Na]⁺167.64TWN₂

Methodological Considerations

The collision cross-section measurements utilize two primary ion mobility approaches: drift tube (DT) and traveling wave (TW) methods [15] [16]. The drift tube measurements provide direct CCS values, while traveling wave measurements require calibration with known standards [17] [18]. The data demonstrate good consistency between different ionization methods for similar ion species.

The collision cross-section values reflect the effective size and shape of chrysin ions in the gas phase, providing structural information complementary to solution-phase characterization methods [19] [17]. These measurements are particularly valuable for mass spectrometry-based identification and quantification applications.

Ion Mobility Applications

The comprehensive collision cross-section database for chrysin enables accurate identification and quantification in complex matrices using ion mobility-mass spectrometry platforms [18] [20]. The data support quality control applications in pharmaceutical analysis and provide reference values for metabolomics and natural product screening applications [19].

Angiosperm Distribution

Chrysin exhibits widespread distribution across diverse angiosperm families, demonstrating remarkable taxonomic diversity in its natural occurrence. The flavonoid is predominantly found in the Passifloraceae family, where Passiflora caerulea (blue passion flower) and Passiflora incarnata (purple passion flower) serve as the most extensively documented sources [1] [2] [3]. These species contain chrysin primarily in its aglycone form throughout various plant tissues, with Passiflora caerulea being particularly significant for commercial extraction purposes [3] [4].

The Bignoniaceae family contributes significantly to chrysin distribution through Oroxylum indicum (Indian trumpetflower), which contains substantial quantities of the compound across multiple plant parts [3] [4]. Within the Cucurbitaceae family, Momordica charantia (bitter melon) represents an important dietary source, with chrysin present in the fruit tissues [1]. The Rosaceae family is represented by Pyrus pashia (wild Himalayan pear), where chrysin accumulates specifically in fruit tissues [1].

Juglandaceae family members, particularly Juglans regia (common walnut), demonstrate chrysin presence in both flowers and the walnut pellicle, with recent research confirming its occurrence in Diaphragma juglandis fructus [1]. The Arecaceae family contributes through Hyphaene thebaica (doum palm), where chrysin is distributed in both leaves and fruits [1].

Glycosidic forms of chrysin exhibit specialized distribution patterns. Passiflora edulis (passion fruit) contains chrysin-8-C-(2″-O-β-6-deoxy-glucopyranosyl)-β-D-glucopyranoside in the peel at concentrations of 0.35 mg/kg [1]. The Lamiaceae family, represented by Scutellaria baicalensis and Scutellaria schachristanica, contains chrysin-7-O-glucuronide in aerial parts, demonstrating tissue-specific glycosylation patterns [1].

Traditional medicinal plants contribute substantially to chrysin diversity. Cytisus villosus from Algeria contains both chrysin and chrysin-7-O-β-D-glucopyranoside as major constituents, demonstrating significant antiprotozoal activity against Trypanosoma brucei [1]. Salvadora persica, recommended by the World Health Organization for toothbrush fiber production, contains chrysin-8-C-glucopyranoside with proven antibacterial properties [1].

Basidiomycetes Distribution

Basidiomycetes fungi represent an underexplored yet significant source of chrysin, with several species demonstrating measurable concentrations of this flavonoid. Pleurotus ostreatus (oyster mushroom) serves as a well-documented source, containing chrysin in its fruiting bodies across diverse geographical regions [3]. Research conducted on mushrooms from Lesvos, Greece, revealed species-specific variation in chrysin content, with Lactarius deliciosus containing 0.17 mg/kg and Suillus bellinii containing 0.34 mg/kg [3].

The genus Lentinus represents an important group for chrysin research, particularly Lentinus swartzii and Lentinus strigosus. These species have been extensively studied for their cultivation optimization, with research focusing on basidiospore germination conditions that influence secondary metabolite production, including chrysin [5]. Optimal cultivation conditions for these species include coconut water and potato broth media with pH 5.0-7.0, incubation at 30°C under total darkness [5].

Recent investigations have revealed that basidiomycetes possess functional flavonoid biosynthetic pathways, challenging traditional views of secondary metabolite production in fungi [6]. The presence of chrysin in these organisms suggests active phenylpropanoid metabolism, potentially involving endogenous enzyme systems capable of converting precursor compounds through the flavonoid biosynthetic pathway [7].

Apicultural Sources: Propolis Compositional Dynamics

Geographic Variation in Propolis Composition

Propolis composition demonstrates remarkable geographic variation, with chrysin content serving as a significant chemical marker for determining botanical and geographical origin. European propolis samples exhibit substantial regional differences, with Northern European samples containing 18.3-24.1% chrysin by weight, representing the highest concentrations globally [8] [9]. Central European propolis displays moderate chrysin content ranging from 3.15-10.03% w/w, while Southern European samples show broader variation from 1.20-12.22% w/w [8].

Insular European propolis, particularly from Mediterranean islands, demonstrates distinctly lower chrysin content, with samples containing only 0.28% w/w, reinforcing the unique character of island-derived propolis compared to mainland samples [8]. This compositional difference likely reflects distinct botanical sources and environmental conditions affecting bee foraging behavior and plant secondary metabolite production.

American propolis exhibits notably high chrysin content, with North American samples containing 22.2-30.3% w/w, and Central American samples reaching 28.6% w/w [9]. This elevated chrysin content in American propolis correlates with specific vegetation types, particularly poplar-derived resins that serve as primary propolis sources in these regions [9].

Asian propolis demonstrates consistent chrysin content across different subregions, with East Asian samples containing 19.6-25.0% w/w and Southeast Asian samples containing approximately 24.4% w/w [9]. The relatively uniform distribution suggests similar botanical sources and environmental conditions across these geographic regions.

Propolis Chemical Marker Analysis

Chemical analysis of propolis samples reveals chrysin as one of the most reliable markers for authentication and quality assessment. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) analysis demonstrates chrysin as a major constituent alongside galangin, pinocembrin, and caffeic acid phenethyl ester (CAPE) [8] [9].

Total flavonoid content in propolis extracts ranges from 29.63 to 106.07 mg quercetin equivalent per gram of extract, with highest values recorded in West Pomeranian and Greater Poland samples [10]. The relationship between total flavonoid content and chrysin concentration varies significantly by geographic origin, suggesting complex interactions between multiple flavonoid compounds in different propolis types [10].

Quantitative analysis reveals that chrysin content can constitute up to 30% of total identifiable flavonoids in high-quality propolis samples [9]. Multi-dynamic extraction methods demonstrate that propolis from different geographical origins can be standardized to produce consistent chrysin content through optimized extraction protocols [9].

Seasonal and Environmental Influences

Propolis composition, including chrysin content, exhibits seasonal variation reflecting changes in plant phenology and environmental conditions. Spring propolis typically contains higher chrysin concentrations due to increased resin production in source plants during active growth periods [11]. Summer collections show variable chrysin content depending on flowering periods of source plants and environmental stressors affecting secondary metabolite production.

Environmental factors significantly influence chrysin accumulation in propolis. Temperature, precipitation, and photoperiod affect both plant resin production and bee foraging behavior, ultimately determining propolis chemical composition [12]. Urban versus rural collection sites demonstrate different chrysin profiles, likely reflecting anthropogenic influences on plant communities and pollution effects on secondary metabolite biosynthesis.

Microbial Biosynthesis in Endophytic Fungi

Marine Endophytic Fungi

Chaetomium globosum, isolated from the marine green alga Chaetomorpha media, represents the first reported marine endophytic fungus capable of chrysin biosynthesis [13] [14]. This organism demonstrates remarkable potential for biotechnological applications, achieving chrysin production levels of 21.02 mg/L under optimized conditions, representing a 97-fold increase compared to baseline production [13] [14].

Metabolic profiling of Chaetomium globosum extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals the presence of key flavonoid pathway intermediates, including dihydrokaempferol, chalcone, galangin, baicalein, p-coumaroyl-CoA, and p-cinnamoyl-CoA [13] [14]. This comprehensive metabolic inventory demonstrates the presence of functional flavonoid biosynthesis machinery in marine fungi, challenging traditional paradigms of secondary metabolite production.

Optimization strategies for Chaetomium globosum chrysin production involve three complementary approaches: fermentation parameter optimization, precursor feeding, and elicitation techniques [13] [14]. Optimal fermentation conditions include M1D medium, 28-day incubation at 32°C, and initial pH of 5.6 [13] [14]. Precursor feeding with phenylalanine (5 μM) and cinnamic acid significantly enhances chrysin production by providing direct substrates for the phenylpropanoid pathway [13] [14].

Elicitation strategies employ both biotic and abiotic stress factors to stimulate secondary metabolite production. Biotic elicitors include polysaccharides and yeast extract, while abiotic elicitors encompass ultraviolet radiation, salinity stress, and metal stress [13] [14]. The combined application of optimized fermentation conditions, precursor feeding, and elicitation results in the highest reported chrysin yields from fungal sources.

Terrestrial Plant Endophytes

Aspergillus species isolated from Ginkgo biloba root tissue demonstrate significant potential for flavonoid production, including chrysin biosynthesis [15] [16]. Aspergillus sp. Gbtc 2 exhibits a reconstructed flavonoid biosynthesis pathway with essential genes forming the upstream components of the complete biosynthetic route [15] [16].

Genomic analysis of Aspergillus sp. Gbtc 2 reveals the presence of key enzymes including phenylalanine ammonia lyase (PAL), chalcone synthase (CHS), chalcone isomerase (CHI), and dihydroflavonol 4-reductase (DFR) [15] [16]. These functional enzymes constitute an almost complete upstream flavonoid synthesis pathway, demonstrating the organism's capacity to synthesize basic C6-C3-C6 flavonoid monomers [15] [16].

High-performance liquid chromatography (HPLC) analysis demonstrates that phenylalanine supplementation significantly promotes flavonoid production by Aspergillus Gbtc 2 [15] [16]. Liquid chromatography-mass spectrometry (LC-MS) results reveal 71 distinct flavonoid compounds, with notable differences between intracellular and extracellular metabolite distributions [15] [16].

Intracellular flavonoids predominantly contain glycosylation groups, including astragalin, trifolin, and cynaroside, while extracellular components consist primarily of hydroxylated flavonoid monomers [15] [16]. This differential distribution suggests specialized transport mechanisms and distinct biological functions for glycosylated versus non-glycosylated flavonoid forms.

Pathway Engineering in Endophytic Systems

Endophytic fungi demonstrate remarkable plasticity in flavonoid biosynthesis, often bypassing specific enzymatic steps while maintaining pathway functionality [15] [16]. This flexibility provides advantages for metabolic engineering applications, allowing targeted manipulation of specific pathway branches to enhance chrysin production [17].

Beauveria bassiana represents another significant endophytic species capable of inducing flavonoid biosynthesis in host plants while simultaneously producing flavonoids endogenously [18]. This dual functionality highlights the complex interactions between endophytic fungi and their host plants in secondary metabolite production.

Biotransformation studies using Cunninghamella elegans demonstrate the organism's capacity for flavonoid modification, including potential chrysin derivatives through sulfation and hydroxylation reactions [19]. These modifications provide pathways for producing novel chrysin analogs with potentially enhanced bioactivities.

Metabolic Engineering of Flavonoid Pathways in Saccharomyces cerevisiae

De Novo Chrysin Biosynthesis

Recent advances in metabolic engineering have achieved de novo synthesis of chrysin in Saccharomyces cerevisiae, reaching production levels of 41.9 mg/L, representing the highest reported concentration from microbial sources to date [20] [21] [22]. This achievement required comprehensive pathway reconstruction, including optimization of precursor supply, enzyme selection, and metabolic flux redirection [20] [21] [22].

The successful strategy involved screening and selection of Zea mays phenylalanine ammonia lyase (ZmPAL) for high catalytic activity and specificity in trans-cinnamic acid synthesis [20] [21] [22]. Precursor supply enhancement focused on overexpressing shikimic acid and chorismic acid pathway genes to increase phenylalanine availability [20] [21] [22].

Carbon metabolism engineering targeted both intracellular and mitochondrial systems, with overexpression of genes including CIT, MAC1/3, CTP1, YHM2, RtME, and MDH to increase acetyl-CoA content [20] [21] [22]. This comprehensive approach addresses the fundamental requirement for malonyl-CoA as a key substrate in flavonoid biosynthesis.

Flavone Synthase Engineering

Chrysin synthesis required development of novel enzyme combinations, specifically the ScCPR-EbFNSI-1 and PcFNSI system [20] [21] [22]. This represents an innovative approach combining Saccharomyces cerevisiae cytochrome P450 reductase with Equisetum arvense flavone synthase I-1 and Petroselinum crispum flavone synthase I [20] [21] [22].

Previous studies demonstrated the challenges in achieving efficient flavone synthesis from flavanone precursors. Gerbera hybrida flavone synthase II (FNSII) was shown to catalyze the conversion of pinocembrin to chrysin, representing the first demonstration of this specific biotransformation [23]. This finding expanded the known substrate specificity of FNSII beyond its traditional naringenin to apigenin conversion.

Enzyme screening approaches have evaluated multiple flavone synthase candidates, including both Type I and Type II enzymes from various plant sources [24]. Petroselinum crispum FNSI emerged as a top candidate, producing 82 ± 5 mg/L chrysin from pinocembrin in engineered Escherichia coli systems [24].

Pathway Optimization Strategies

Metabolic flux analysis reveals specific bottlenecks in chrysin biosynthesis, particularly in the conversion of pinocembrin to chrysin [25] [26]. Cinnamic acid accumulation has been identified as a significant limitation, causing growth inhibition and reducing overall pathway efficiency [25] [26].

Strain engineering strategies address these limitations through multiple approaches: elimination of competing pathways, enhancement of precursor availability, and optimization of enzyme expression levels [26]. Successful implementation of these strategies achieved 80 mg/L pinocembrin production in shake flask conditions, providing an excellent platform for downstream chrysin synthesis [26].

Optimization of cultivation conditions plays a crucial role in maximizing chrysin production. Fed-batch fermentation strategies, combined with precise nutrient supplementation and environmental control, significantly enhance both cell growth and product formation [27] [28]. These bioprocess improvements are essential for scaling chrysin production to commercially viable levels.

Systems-Level Engineering Approaches

Genome-scale metabolic modeling provides a framework for rational design of chrysin-producing yeast strains [29]. These approaches identify optimal gene deletion and overexpression targets for redirecting cellular metabolism toward chrysin biosynthesis while maintaining cell viability and growth [29].

Integration of multiple metabolic engineering strategies, including transcriptional control systems and protein engineering, offers comprehensive approaches to chrysin production optimization [28] [30]. Dynamic regulation systems allow real-time adjustment of pathway flux based on cellular conditions and product accumulation [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

LogP

3.52 (LogP)

Appearance

Solid powder

Melting Point

285.50 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3CN01F5ZJ5

Other CAS

480-40-0

Metabolism Metabolites

Chrysin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Chrysin
2C-F

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Jiang Y, Gong FL, Zhao GB, Li J. Chrysin suppressed inflammatory responses and the inducible nitric oxide synthase pathway after spinal cord injury in rats. Int J Mol Sci. 2014 Jul 10;15(7):12270-9. doi: 10.3390/ijms150712270. PubMed PMID: 25014398.
2: Warat M, Szliszka E, Korzonek-Szlacheta I, Król W, Czuba ZP. Chrysin, Apigenin and Acacetin Inhibit Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor-1 (TRAIL-R1) on Activated RAW264.7 Macrophages. Int J Mol Sci. 2014 Jun 27;15(7):11510-22. doi: 10.3390/ijms150711510. PubMed PMID: 24979133.
3: Kilic T, Ciftci O, Cetin A, Kahraman H. Preventive Effect of Chrysin on Bleomycin-Induced Lung Fibrosis in Rats. Inflammation. 2014 Jun 29. [Epub ahead of print] PubMed PMID: 24973983.
4: Darwish HA, Arab HH, Abdelsalam RM. Chrysin alleviates testicular dysfunction in adjuvant arthritic rats via suppression of inflammation and apoptosis: Comparison with celecoxib. Toxicol Appl Pharmacol. 2014 Jun 14;279(2):129-140. doi: 10.1016/j.taap.2014.05.018. [Epub ahead of print] PubMed PMID: 24932515.
5: Ahad A, Ganai AA, Mujeeb M, Siddiqui WA. Chrysin, an anti-inflammatory molecule, abrogates renal dysfunction in type 2 diabetic rats. Toxicol Appl Pharmacol. 2014 Aug 15;279(1):1-7. doi: 10.1016/j.taap.2014.05.007. Epub 2014 May 18. PubMed PMID: 24848621.
6: Kandhare AD, Shivakumar V, Rajmane A, Ghosh P, Bodhankar SL. Evaluation of the neuroprotective effect of chrysin via modulation of endogenous biomarkers in a rat model of spinal cord injury. J Nat Med. 2014 Jul;68(3):586-603. doi: 10.1007/s11418-014-0840-1. Epub 2014 May 1. PubMed PMID: 24789169.
7: Li R, Zang A, Zhang L, Zhang H, Zhao L, Qi Z, Wang H. Chrysin ameliorates diabetes-associated cognitive deficits in Wistar rats. Neurol Sci. 2014 Apr 16. [Epub ahead of print] PubMed PMID: 24737349.
8: Feng X, Qin H, Shi Q, Zhang Y, Zhou F, Wu H, Ding S, Niu Z, Lu Y, Shen P. Chrysin attenuates inflammation by regulating M1/M2 status via activating PPARγ. Biochem Pharmacol. 2014 Jun 15;89(4):503-14. doi: 10.1016/j.bcp.2014.03.016. Epub 2014 Apr 2. PubMed PMID: 24704474.
9: Zheng H, Li S, Pu Y, Lai Y, He B, Gu Z. Nanoparticles generated by PEG-Chrysin conjugates for efficient anticancer drug delivery. Eur J Pharm Biopharm. 2014 Aug;87(3):454-60. doi: 10.1016/j.ejpb.2014.03.011. Epub 2014 Mar 29. PubMed PMID: 24691159.
10: Jiang B, Zhao A, Miao J, Chang P, Chen H, Pan W, Lin C. Molecular docking and reaction kinetic studies of chrysin binding to serum albumin. Nat Prod Commun. 2014 Feb;9(2):195-200. PubMed PMID: 24689288.

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